A Comprehensive Technical Guide to the Synthesis of N,N-bis(cyanomethyl)-2-nitrobenzamide
A Comprehensive Technical Guide to the Synthesis of N,N-bis(cyanomethyl)-2-nitrobenzamide
This in-depth guide provides a detailed exploration of a robust and efficient synthesis pathway for N,N-bis(cyanomethyl)-2-nitrobenzamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of N,N-bis(cyanomethyl)-2-nitrobenzamide
While specific applications of N,N-bis(cyanomethyl)-2-nitrobenzamide are still under investigation, its structural motifs suggest potential utility as a versatile intermediate in the synthesis of more complex molecules. The presence of the nitroaromatic ring, the tertiary amide, and the dual cyanomethyl groups offers multiple points for further chemical modification. The nitro group can be reduced to an amine, a key functional group in many biologically active compounds. The amide bond provides a stable linkage, and the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to a variety of derivatives. This guide aims to provide a clear and reproducible method for the synthesis of this promising compound.
Proposed Synthesis Pathway: A Two-Step Approach
The synthesis of N,N-bis(cyanomethyl)-2-nitrobenzamide can be efficiently achieved through a two-step process. This pathway leverages well-established and reliable chemical transformations, ensuring a high likelihood of success. The overall strategy involves the acylation of iminodiacetonitrile with 2-nitrobenzoyl chloride.
The two key steps are:
-
Synthesis of 2-Nitrobenzoyl Chloride: The precursor acyl chloride is prepared from commercially available 2-nitrobenzoic acid.
-
Synthesis of N,N-bis(cyanomethyl)-2-nitrobenzamide: The target compound is synthesized via a Schotten-Baumann reaction between 2-nitrobenzoyl chloride and iminodiacetonitrile.
Visualizing the Synthesis Pathway
Caption: Overall workflow for the synthesis of N,N-bis(cyanomethyl)-2-nitrobenzamide.
In-Depth Mechanistic Discussion and Rationale
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method for this purpose.[1][2][3]
Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the subsequent loss of sulfur dioxide and a proton to form the acyl chloride. A catalytic amount of dimethylformamide (DMF) can be used to accelerate this reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
Causality of Experimental Choices:
-
Reagent: Thionyl chloride is chosen because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.[2]
-
Solvent: The reaction is typically carried out in an inert solvent such as toluene or dichloromethane to prevent side reactions.[2][4] Refluxing without a solvent is also a common procedure.[2]
-
Temperature: Heating under reflux ensures the reaction goes to completion in a reasonable timeframe.[2]
Step 2: Synthesis of N,N-bis(cyanomethyl)-2-nitrobenzamide
This step involves the formation of an amide bond between the synthesized 2-nitrobenzoyl chloride and the secondary amine, iminodiacetonitrile. This is a classic example of the Schotten-Baumann reaction.
Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of iminodiacetonitrile attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is added to neutralize the hydrogen chloride that is formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Causality of Experimental Choices:
-
Reactants: 2-Nitrobenzoyl chloride is a highly reactive acylating agent, making it suitable for this reaction.[3][5] Iminodiacetonitrile serves as the nucleophile.[6]
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to scavenge the HCl produced.[2] This prevents the formation of the unreactive ammonium salt of the starting amine.
-
Solvent: An inert aprotic solvent like dichloromethane, chloroform, or tetrahydrofuran (THF) is ideal to dissolve the reactants and facilitate the reaction without participating in it.
-
Temperature: The reaction is often carried out at a low temperature (e.g., 0 °C) initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.[2]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-Nitrobenzoyl Chloride[2][3]
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrobenzoic acid (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Optionally, add a catalytic amount of dimethylformamide (a few drops).
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The crude 2-nitrobenzoyl chloride can be purified by vacuum distillation or used directly in the next step. It is a moisture-sensitive compound and should be handled accordingly.[5]
Protocol 2: Synthesis of N,N-bis(cyanomethyl)-2-nitrobenzamide
Materials:
-
2-Nitrobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere, dissolve iminodiacetonitrile (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the solution of 2-nitrobenzoyl chloride dropwise to the cooled solution of iminodiacetonitrile and triethylamine over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 146-148 | - |
| 2-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 17-20[3] | 290 at 760 mmHg[3] |
| Iminodiacetonitrile | C₄H₅N₃ | 95.10 | 75-78 | - |
| N,N-bis(cyanomethyl)-2-nitrobenzamide | C₁₁H₈N₄O₃ | 244.21 | Not available | Not available |
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and extensively documented chemical reactions. The Schotten-Baumann reaction is a cornerstone of organic synthesis, known for its reliability and high yields. The synthesis of acyl chlorides from carboxylic acids using thionyl chloride is equally robust.
To ensure the integrity of the synthesis, the following self-validating checks should be implemented:
-
Spectroscopic Analysis: The identity and purity of the final product, N,N-bis(cyanomethyl)-2-nitrobenzamide, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Chromatographic Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of both reaction steps to ensure the complete consumption of starting materials before work-up.
-
Physical Properties: The melting point of the purified product should be determined and compared to literature values if available, or recorded as a characteristic physical property for future reference.
By adhering to these protocols and validation methods, researchers can confidently synthesize N,N-bis(cyanomethyl)-2-nitrobenzamide with a high degree of purity and in good yield.
References
-
Saeed, S., et al. (2010). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate. [Link]
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Journal of Chemistry.
-
ResearchGate. Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... [Link]
- Google Patents. US2794044A - Synthesis of iminodiacetonitrile.
-
European Patent Office. EP 0237513 A1 - Process for the preparation of iminodiacetonitrile. [Link]
- Patent 0426394.
-
Cheméo. Benzamide, 4-nitro-N,N-diethyl- - Chemical & Physical Properties. [Link]
-
PubMed. Biosynthesis of iminodiacetic acid from iminodiacetonitrile by immobilized recombinant Escherichia coli harboring nitrilase. [Link]
-
Chemical Substance Information. N,N-BIS(CYANOMETHYL)-4-NITROBENZAMIDE. [Link]
-
Cheméo. Benzamide,n-[2-(2-cyano)propyl]-2-chloro-4-nitro- (CAS 22977-97-5). [Link]
-
PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]
-
PubChem. 2-Nitrobenzamide. [Link]
- Google Patents. CN104151198A - Synthetic method for N-nitrosobis(cyanomethyl)amino.
-
ChemBK. 2-Nitrobenzoyl chloride. [Link]
-
PubChem. 2-Nitrobenzoyl chloride. [Link]
-
PMC. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. [Link]
-
Organic Syntheses Procedure. p-NITROBENZOYL CHLORIDE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Nitrobenzoyl chloride [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. US2794044A - Synthesis of iminodiacetonitrile - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
